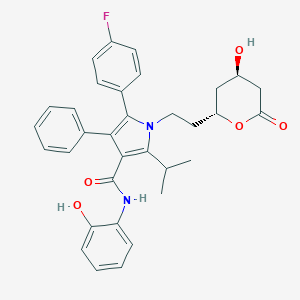

o-Hydroxyatorvastatin lactone

Description

Significance of Atorvastatin (B1662188) Metabolites in Pharmacological Research

The pharmacological activity of atorvastatin is not solely attributable to the parent drug. Its metabolites, including 2-Hydroxy Atorvastatin Lactone, play a vital role in its therapeutic effects.

Role in Overall Atorvastatin Systemic Exposure

The metabolites of atorvastatin, including the lactone forms, are integral to the drug's systemic exposure. drugbank.comresearchgate.net The interconversion between the active acid forms and their corresponding inactive lactone forms is a continuous process in the body. drugbank.comresearchgate.net While the lactone form itself is inactive, its presence and conversion back to the active acid form contribute to the prolonged therapeutic effect of atorvastatin. news-medical.netnih.gov The half-life of HMG-CoA reductase inhibitory activity is significantly longer than the plasma half-life of the parent drug, largely due to the contribution of these active metabolites. fda.govnews-medical.netgeneesmiddeleninformatiebank.nl

Overview of Atorvastatin Biotransformation Pathways Relevant to Lactone Formation

The transformation of atorvastatin in the body is a complex process involving several metabolic pathways, leading to the formation of various metabolites, including 2-Hydroxy Atorvastatin Lactone.

Formation of Hydroxylated Metabolites

Atorvastatin is extensively metabolized in the gut and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. news-medical.netgeneesmiddeleninformatiebank.nldrugbank.comnih.govnih.gov This process results in the formation of ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated derivatives. news-medical.netgeneesmiddeleninformatiebank.nldrugbank.comnih.govnih.gov These hydroxylated metabolites are pharmacologically active and play a crucial role in the drug's efficacy. fda.govgeneesmiddeleninformatiebank.nlnih.govsemanticscholar.org The formation of these metabolites can be influenced by various factors, including genetic polymorphisms and co-administered drugs that affect CYP3A4 activity. nih.govnih.gov

Lactonization Process and Enzymatic Mediation

The hydroxylated metabolites of atorvastatin can undergo lactonization, a process that converts the active open-acid form into an inactive lactone ring structure. news-medical.netnih.gov This conversion is not a simple one-way street; the lactones can be hydrolyzed back to their corresponding active acid forms, creating an equilibrium in the body. drugbank.com The lactonization process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3, through the formation of an acyl-glucuronide intermediate. drugbank.comnih.gov The reverse reaction, the hydrolysis of the lactone back to the acid form, can be catalyzed by esterases such as paraoxonases. uio.nomdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167536 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163217-74-1 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8OH05250C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology and Biotransformation of 2 Hydroxy Atorvastatin Lactone

Cytochrome P450 (CYP) Mediated Hydroxylation Leading to 2-Hydroxy Atorvastatin (B1662188)

The initial and critical step in the formation of the precursor to 2-Hydroxy Atorvastatin Lactone is the hydroxylation of atorvastatin. This reaction is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.govresearchgate.netpharmgkb.org Specifically, atorvastatin is metabolized into its ortho-hydroxy (2-hydroxy) and para-hydroxy (4-hydroxy) derivatives. researchgate.nettandfonline.comfrontiersin.org These hydroxylated metabolites are pharmacologically active, with inhibitory effects on HMG-CoA reductase comparable to the parent drug, atorvastatin. drugbank.com Approximately 70% of the circulating inhibitory activity of HMG-CoA reductase is attributed to these active metabolites. drugbank.com

Role of CYP3A4 and CYP3A5 Isoforms

The primary enzyme responsible for the hydroxylation of atorvastatin is CYP3A4 . nih.govresearchgate.nettandfonline.commdpi.comcaymanchem.compharmgkb.org This has been consistently demonstrated in studies using human liver microsomes and recombinant CYP enzymes. researchgate.nettandfonline.com The involvement of CYP3A4 is further supported by observed drug-drug interactions with known CYP3A4 inhibitors. nih.gov

Specificity and Kinetics of Hydroxylation

The hydroxylation of atorvastatin by CYP3A4 and CYP3A5 leads to the formation of both 2-hydroxyatorvastatin and 4-hydroxyatorvastatin. tandfonline.com Kinetic studies have shown that CYP3A4 has a higher intrinsic clearance (CLint) for the formation of both metabolites compared to CYP3A5. tandfonline.com Specifically, the intrinsic clearance rates for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 are 2.4-fold and 5.0-fold higher, respectively, than those of CYP3A5. researchgate.nettandfonline.com This indicates that CYP3A4 is more efficient at metabolizing atorvastatin. tandfonline.com The enzyme kinetics for this process often exhibit substrate inhibition. researchgate.nettandfonline.com

| Enzyme | Metabolite | Vmax (pmol/min/mg) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg) |

|---|---|---|---|---|

| CYP3A4 | o-OH Atorvastatin | 1353 | 33 | 41 |

| CYP3A4 | p-OH Atorvastatin | 1048 | 34.8 | 30.1 |

| CYP3A5 | o-OH Atorvastatin | - | - | 8.2 |

| CYP3A5 | p-OH Atorvastatin | - | - | 12.5 |

UDP-Glucuronosyltransferase (UGT) Mediated Lactonization

The conversion of the acidic forms of atorvastatin and its hydroxylated metabolites, including 2-hydroxy atorvastatin, into their corresponding lactone forms is a crucial step in their metabolism. drugbank.comcaymanchem.com This process, known as lactonization, is not a direct cyclization but is mediated by UDP-glucuronosyltransferases (UGTs). drugbank.commdpi.commdpi.com

Identification of UGT1A1 and UGT1A3 as Key Enzymes

Research has identified UGT1A1 and UGT1A3 as the primary enzymes responsible for the lactonization of atorvastatin and its metabolites. drugbank.compharmgkb.orgfrontiersin.orgmdpi.comnih.govnih.gov Studies have shown that among various UGT isoforms, UGT1A1, UGT1A3, and UGT2B7 are the most significant contributors to this process. mdpi.comacs.orgnih.gov UGT1A3, in particular, exhibits the highest capacity for lactonization. mdpi.comacs.orgnih.gov The expression and activity of these UGTs can be influenced by genetic polymorphisms, leading to inter-individual variability in atorvastatin lactonization. nih.gov

Mechanism of Acyl-Glucuronide Intermediate Formation and Cyclization

The mechanism of UGT-mediated lactonization involves the formation of an acyl-glucuronide intermediate. drugbank.commdpi.com The carboxylic acid group of atorvastatin or its hydroxylated metabolites is conjugated with glucuronic acid, a reaction catalyzed by UGTs. drugbank.commdpi.commdpi.com This acyl-glucuronide conjugate is an unstable intermediate that can then undergo spontaneous, non-enzymatic intramolecular cyclization. mdpi.com This cyclization results in the elimination of the glucuronic acid moiety and the formation of the stable lactone ring. mdpi.com

Enzymatic Hydrolysis by Paraoxonases (PON1, PON3)

Influence of Genetic Polymorphisms on 2-Hydroxy Atorvastatin Lactone Formation

Genetic variations in enzymes and transporters involved in drug metabolism can significantly influence the plasma concentrations of atorvastatin and its metabolites, including 2-Hydroxy Atorvastatin Lactone.

UGT1A Locus and Metabolic Ratios

The UGT1A locus, which encodes for UDP-glucuronosyltransferase enzymes, plays a crucial role in the lactonization of atorvastatin and its metabolites. nih.gov Genome-wide association studies (GWAS) have identified strong associations between polymorphisms in this locus and the metabolic ratios of atorvastatin metabolites.

A key single nucleotide polymorphism (SNP), rs887829, located in the UGT1A locus, is strongly associated with increased metabolic ratios of 2-hydroxy atorvastatin to atorvastatin (2-OH ATV/ATV) and, consequently, 2-hydroxy atorvastatin lactone to atorvastatin lactone (2-OH ATV L/ATV L). semanticscholar.orgnih.gov Similarly, another study in a Chinese population identified the UGT1A1 polymorphism rs4148323 (the variant allele for UGT1A1*6) as being associated with an increased 2-OH ATV/ATV ratio. nih.govfrontiersin.org Higher UGT1A1 activity has been correlated with markedly increased formation rates of 2-OH ATV and 2-OH ATV L. frontiersin.org

Table 1: Influence of UGT1A Polymorphisms on Atorvastatin Metabolic Ratios

| Genetic Variant (SNP) | Locus | Associated Finding | P-value |

|---|---|---|---|

| rs887829 | UGT1A | Increased 2-OH ATV L/ATV L metabolic ratio. semanticscholar.orgnih.gov | 3.95 x 10⁻¹⁵ |

| rs887829 | UGT1A | Increased 2-OH ATV/ATV metabolic ratio. semanticscholar.orgnih.gov | 7.25 x 10⁻¹⁶ |

SLCO1B1 and CYP3A7*1C Associations

Genetic variations in the solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene and the cytochrome P450 family member CYP3A7 also impact the pharmacokinetics of atorvastatin and its metabolites.

The SLCO1B1 gene encodes the hepatic influx transporter OATP1B1, which is crucial for the uptake of atorvastatin into the liver. nih.gov The non-synonymous variant rs4149056 (c.521T>C) in SLCO1B1 is associated with reduced transporter function, leading to increased plasma concentrations of atorvastatin and 2-hydroxy atorvastatin. semanticscholar.orgnih.gov However, this variant was not found to be significantly associated with the levels of 2-OH ATV L. semanticscholar.org

The SNP rs45446698, which tags the CYP3A71C* allele, has been nominally associated with an increased 2-OH ATV/ATV metabolic ratio. semanticscholar.orgnih.govresearchgate.net This suggests a role for this fetal/neonatal cytochrome P450 enzyme in the hydroxylation of atorvastatin.

Table 2: Associations of SLCO1B1 and CYP3A7*1C Polymorphisms with Atorvastatin Metabolites

| Genetic Variant (SNP) | Gene | Associated Finding | P-value |

|---|---|---|---|

| rs4149056 | SLCO1B1 | Increased Atorvastatin (ATV) plasma levels. semanticscholar.orgnih.gov | 2.21 x 10⁻⁶ |

| rs4149056 | SLCO1B1 | Increased 2-Hydroxy Atorvastatin (2-OH ATV) levels. semanticscholar.orgnih.gov | 1.09 x 10⁻⁶ |

Pharmacological and Biological Activities of 2 Hydroxy Atorvastatin Lactone

HMG-CoA Reductase Inhibitory Activity Comparisons

The lactone forms of atorvastatin (B1662188) and its hydroxylated metabolites are generally considered inactive as direct inhibitors of HMG-CoA reductase. researchgate.netfrontiersin.org The pharmacologically active forms are the open-ring hydroxy acids. helsinki.fifrontiersin.org The conversion from the active acid form to the inactive lactone is a key metabolic step. nih.gov

For comparative purposes, the inhibitory activities (IC₅₀ values) of the active acid forms against HMG-CoA reductase have been determined. In vitro studies show that the active metabolite 2-hydroxy atorvastatin (the acid form) is nearly as potent as the parent compound, atorvastatin. researchgate.netmdpi.com The para-hydroxy atorvastatin metabolite has also been shown to be a potent inhibitor. researchgate.netmdpi.com One study reported the in vitro HMG-CoA reductase inhibitory activity (IC₅₀) values for atorvastatin, 2-hydroxy atorvastatin, and 4-hydroxy atorvastatin as 3.71 nM, 5.54 nM, and 3.29 nM, respectively. researchgate.netmdpi.com

Table 1: HMG-CoA Reductase Inhibitory Activity (IC₅₀) of Atorvastatin Acid and its Active Hydroxy Metabolites

| Compound (Acid Form) | IC₅₀ (nM) |

|---|---|

| Atorvastatin | 3.71 |

| 2-Hydroxy Atorvastatin | 5.54 |

| 4-Hydroxy Atorvastatin | 3.29 |

| 2-Hydroxy Atorvastatin Lactone | Inactive |

Relative Potency to Atorvastatin Parent Compound and Other Metabolites

Ligand Binding and Receptor Interactions

Beyond enzyme inhibition, 2-hydroxy atorvastatin lactone and other metabolites interact with nuclear receptors, playing a role in regulating the expression of genes involved in drug disposition.

Atorvastatin metabolites, including 2-hydroxy atorvastatin lactone, have been identified as ligands for the human Pregnane (B1235032) X Receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters. nih.govplos.org Research shows that atorvastatin lactone and its ortho- and para-hydroxy metabolites induce the assembly of the PXR ligand-binding domain (LBD). nih.gov In one study, both the atorvastatin lactone and the ortho-hydroxy atorvastatin metabolite induced PXR activity to a degree similar to the prototypical PXR ligand, rifampin. nih.gov In contrast, the parent atorvastatin acid had only a marginal effect on PXR activation. nih.gov

Activation of PXR by a ligand initiates a conformational change that leads to the release of co-repressor proteins and the recruitment of co-activator proteins, which then promotes the transcription of target genes. ntu.edu.sg Studies have demonstrated that atorvastatin lactone and its hydroxylated metabolites, including the 2-hydroxy form, stimulate the interaction of PXR with co-activators. nih.gov In the absence of a ligand, PXR can be bound to a co-repressor such as SMRT. nih.gov The binding of atorvastatin metabolites facilitates the release of this co-repressor. nih.govresearchgate.net While both ortho- and para-hydroxy atorvastatin metabolites were shown to recruit co-activators, differences were observed in their ability to release co-repressors, suggesting that metabolites can differentially modulate PXR target gene expression. nih.gov

Human Pregnane X Receptor (PXR) Activation

Effects on Drug-Metabolizing Enzymes and Transporters

The activation of PXR by 2-hydroxy atorvastatin lactone has direct consequences on the expression of key enzymes and transporters involved in drug metabolism.

Research using primary human hepatocytes has shown that atorvastatin, atorvastatin lactone, and ortho-hydroxy atorvastatin all induce the expression of CYP3A4 mRNA to a similar extent. nih.gov CYP3A4 is a critical enzyme responsible for the metabolism of atorvastatin itself and a wide range of other drugs. nih.gov The induction of CYP3A4 by these metabolites occurs via PXR activation. nih.gov This finding indicates that 2-hydroxy atorvastatin lactone, through its interaction with PXR, can influence its own metabolism and potentially that of other co-administered drugs that are substrates for CYP3A4. nih.govnih.gov

Table 2: Induction of CYP3A4 mRNA in Primary Human Hepatocytes

| Compound | Median Fold Induction of CYP3A4 mRNA |

|---|---|

| Rifampin (Control) | 8.6 |

| Atorvastatin | 6.5 |

| Atorvastatin Lactone | 7.1 |

| Ortho-hydroxy Atorvastatin | 7.9 |

| Para-hydroxy Atorvastatin | 2.5 |

| Pravastatin (Negative Control) | No induction |

Inhibition of Cytochrome P450 Isoforms (e.g., CYP2C9.1, CYP2C9.3)

Research indicates that the lactone metabolites of statins, including those of atorvastatin, can act as inhibitors of cytochrome P450 (CYP) enzymes. Specifically, atorvastatin lactone has been shown to inhibit the activity of CYP2C9 isoforms. caymanchem.comcaymanchem.com A study investigating the effects of various statin forms on S-warfarin 7-hydroxylation, a process mediated by CYP2C9, found that the lactone forms of atorvastatin and other statins were more potent inhibitors of human liver microsome activity than their corresponding acid forms. researchgate.net

The inhibitory potential of atorvastatin lactone has been quantified against specific CYP2C9 variants. It demonstrates a notable inhibitory effect on both CYP2C9.1 and the variant CYP2C9.3 (Ile359Leu). caymanchem.comcaymanchem.comresearchgate.net The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, highlight this difference in potency. For instance, atorvastatin lactone inhibits CYP2C9.1 with an IC50 of 16.8 µM, while its inhibition of CYP2C9.3 is significantly more potent, with an IC50 of 5.62 µM. caymanchem.comcaymanchem.com This suggests that individuals with the CYP2C9*3 variant may be more susceptible to interactions involving this metabolite. The inhibition of CYP2C9 by statin lactones is generally more potent than by their acid counterparts, with the exception of fluvastatin (B1673502). researchgate.net

Table 1: Inhibitory Concentration (IC50) of Atorvastatin Lactone on CYP2C9 Isoforms

| Compound | CYP Isoform | IC50 (µM) |

|---|---|---|

| Atorvastatin Lactone | CYP2C9.1 | 16.8 caymanchem.comcaymanchem.com |

This table presents the concentration of atorvastatin lactone required to inhibit 50% of the activity of specific cytochrome P450 isoforms.

Interaction with P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs)

2-Hydroxy atorvastatin lactone, along with its parent compound and other metabolites, interacts with important drug transporters such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs). These transporters play a crucial role in drug absorption, distribution, and elimination.

Atorvastatin and its metabolites are known substrates for the hepatic uptake transporters OATP1B1 and OATP1B3. pharmgkb.org Specifically, metabolites of atorvastatin have been identified as substrates for OATP1B1. pharmgkb.org The inhibition of these OATP transporters can lead to a significant increase in the plasma concentrations of atorvastatin and its metabolites. For example, co-administration of an OATP1B1 inhibitor can increase the plasma levels of 2-hydroxy atorvastatin acid and, to a lesser extent, its lactone form. acs.orgnih.gov This indicates that OATPs are a major pathway for the hepatic uptake of atorvastatin and its active metabolites. acs.org

In addition to being a substrate for uptake transporters, atorvastatin lactone also demonstrates inhibitory activity against the efflux transporter P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.govnih.gov Studies have shown that atorvastatin lactone inhibits P-gp-mediated transport in a concentration-dependent manner, with a reported IC50 value in the range of 3.1 to 5.2 µM. caymanchem.comcaymanchem.comnih.gov The lactone forms of several statins, including atorvastatin, are generally more potent inhibitors of P-gp than their corresponding acid forms. nih.gov This interaction with P-gp can affect the disposition and potential for drug-drug interactions of P-gp substrates. nih.gov

Table 2: Interaction of Atorvastatin Lactone with P-glycoprotein

| Compound | Transporter | Interaction Type | IC50 (µM) |

|---|

This table summarizes the inhibitory effect of atorvastatin lactone on the P-glycoprotein transporter.

Pharmacokinetic and Disposition Research of 2 Hydroxy Atorvastatin Lactone

Absorption and Distribution Dynamics

The journey of 2-hydroxy atorvastatin (B1662188) lactone within the body is complex, involving intricate processes of absorption and distribution that are heavily influenced by hepatic mechanisms and its interaction with plasma proteins.

Hepatic Uptake Mechanisms and Transporter Involvement

The liver plays a central role in the disposition of atorvastatin and its metabolites. Hepatic uptake of atorvastatin and its hydroxylated metabolites is largely facilitated by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3. researchgate.netnih.govchildrensmercy.org Inhibition of these transporters can significantly increase the plasma concentrations of atorvastatin and its metabolites, including the lactone forms. nih.govresearchgate.netacs.orgnih.gov

Specifically, 2-hydroxy atorvastatin acid, the precursor to the lactone form, is a substrate for OATP1B1. researchgate.netresearchgate.net This active transport into hepatocytes is a critical step for subsequent metabolism and elimination. uni-regensburg.de Genetic variations in the SLCO1B1 gene, which encodes OATP1B1, can impact the plasma concentrations of atorvastatin and its metabolites. childrensmercy.orghelsinki.fi For instance, individuals with reduced function SLCO1B1 genotypes may exhibit increased plasma levels of 2-hydroxy atorvastatin. helsinki.fi Conversely, increased function SLCO1B1 variants are associated with decreased plasma concentrations of 2-hydroxy atorvastatin lactone. helsinki.fi

The conversion of 2-hydroxy atorvastatin to its lactone form can occur through glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A3. reactome.orgfrontiersin.orgnih.gov This lactonization process can happen within the cytosol of liver cells. reactome.org

Plasma Protein Binding Characteristics

Atorvastatin and its metabolites are known to be highly bound to plasma proteins, with binding rates exceeding 98%. drugbank.comosf.io This extensive binding limits the amount of free drug available for distribution and elimination. While specific data for 2-hydroxy atorvastatin lactone is less detailed, the high protein binding of the parent compound and its other metabolites suggests a similar characteristic for the lactone form.

Studies have shown that conditions like uremia can affect the plasma protein binding of atorvastatin, leading to a higher fraction of the unbound, active drug. nih.gov This alteration in binding could potentially influence the distribution and clearance of its metabolites, including 2-hydroxy atorvastatin lactone.

Elimination Pathways and Excretion

The body eliminates 2-hydroxy atorvastatin lactone through various pathways, with biliary and renal excretion being the primary routes.

Biliary Excretion as a Primary Route

The main route of elimination for atorvastatin and its metabolites is through the bile. nih.govdrugbank.comresearchgate.net After hepatic metabolism, these compounds are transported into the bile for excretion from the body. childrensmercy.org This process is facilitated by efflux transporters such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP). childrensmercy.org

The extensive biliary excretion contributes to the low systemic exposure of orally administered atorvastatin and its metabolites, a phenomenon known as first-pass metabolism. nih.gov While direct studies on the biliary excretion of 2-hydroxy atorvastatin lactone are limited, the established pathway for the parent drug and other metabolites strongly suggests this as its principal elimination route. drugbank.comnih.gov

Renal Excretion Contribution

The contribution of renal excretion to the elimination of atorvastatin and its metabolites is minimal, accounting for less than 1% of the administered dose. nih.govdrugbank.com This is consistent with the high lipophilicity and extensive plasma protein binding of these compounds, which limit their filtration by the kidneys. oup.com Therefore, renal clearance is not considered a significant pathway for the elimination of 2-hydroxy atorvastatin lactone. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating 2-Hydroxy Atorvastatin Lactone

Physiologically based pharmacokinetic (PBPK) models are powerful tools used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. researchgate.netnih.gov Several PBPK models have been developed for atorvastatin that incorporate its major metabolites, including 2-hydroxy atorvastatin and atorvastatin lactone. researchgate.netnih.govjournal-dtt.orgmdpi.com

These models often include parameters for key enzymes and transporters involved in atorvastatin's disposition, such as CYP3A4, UGT1A1, UGT1A3, and OATP1B1. researchgate.netjournal-dtt.org By integrating in vitro data and clinical observations, these models can predict the impact of drug-drug interactions and genetic polymorphisms on the pharmacokinetic profiles of atorvastatin and its metabolites. researchgate.netnih.gov

Model Development and Validation Strategies

The pharmacokinetic (PK) properties of 2-hydroxy atorvastatin lactone are often evaluated alongside its parent compound, atorvastatin, and other major metabolites. Researchers have developed population pharmacokinetic models to describe the concentration-time data of these compounds.

One common approach involves a two-compartment model for atorvastatin acid and a one-compartment model for atorvastatin lactone. nih.govresearchgate.net These models are developed using data from clinical studies where plasma samples are collected at various time points after drug administration and analyzed using methods like validated liquid chromatography with tandem mass spectrometry. nih.gov Nonlinear mixed-effects modeling software, such as NONMEM, is frequently used to analyze the data and estimate key pharmacokinetic parameters. nih.gov

Key Pharmacokinetic Models:

Physiologically-Based Pharmacokinetic (PBPK) Models: These models are developed to provide a mechanistic understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). nih.govsimulations-plus.com They incorporate in vitro data and physiological information to predict the pharmacokinetic profiles of atorvastatin and its metabolites, including 2-hydroxy atorvastatin lactone. nih.govresearchgate.net PBPK models are particularly useful for predicting drug-drug interactions (DDIs) and the effects of genetic polymorphisms. nih.govpharmgkb.org

Population Pharmacokinetic (PopPK) Models: These models aim to identify and quantify the sources of variability in drug concentrations among individuals. nih.govuri.edu They often use a less complex structure than PBPK models and are valuable for dose individualization and analyzing sparse data. nih.gov

Validation Strategies:

Visual Predictive Check (VPC): This is a common method used to validate population pharmacokinetic models. nih.govuri.edu It involves simulating concentration-time profiles from the final model and comparing them graphically with the observed data to ensure the model adequately describes the data. nih.gov

Goodness-of-Fit Plots: These plots are used to assess how well the model-predicted concentrations match the observed concentrations.

Internal and External Validation: Models are often validated using both the data they were developed on (internal validation) and independent datasets (external validation) to ensure their predictive performance. pharmgkb.org

Drug-Drug Interaction (DDI) Studies: The predictive ability of PBPK models is often verified by comparing model predictions with observed clinical data from DDI studies involving inhibitors or inducers of relevant enzymes and transporters. nih.govnih.gov

A study developing a population pharmacokinetic model for atorvastatin acid and its lactone metabolite utilized a two-compartment model for the acid and a one-compartment model for the lactone, with validation performed using a visual predictive check. nih.gov Another study developed a PBPK model for atorvastatin and its primary metabolites, 2-hydroxy-atorvastatin acid and atorvastatin lactone, to predict pharmacokinetic profiles and DDI effects. nih.gov The model's performance was assessed by comparing its predictions to observed data from co-administration with various medications. nih.gov

Impact of Delayed Gastric Emptying and Acid-to-Lactone Conversion in Models

Delayed Gastric Emptying: Drugs that slow gastric emptying can increase the residence time of atorvastatin in the acidic environment of the stomach. nih.gov This prolonged exposure to gastric acid can lead to increased conversion of atorvastatin acid to atorvastatin lactone. nih.govnih.gov This mechanism has been proposed to explain the altered pharmacokinetics of atorvastatin when co-administered with drugs like dulaglutide, which is known to delay gastric emptying. nih.gov A PBPK model that incorporated this phenomenon was able to accurately reproduce the observed changes in atorvastatin's pharmacokinetic profile, such as a reduction in maximum concentration (Cmax) and a delay in the time to reach Cmax (Tmax). nih.govnih.gov

Acid-to-Lactone Conversion: The interconversion between the active acid form of atorvastatin and its inactive lactone metabolite is a crucial factor in its disposition. researchgate.net This conversion is pH-dependent, with the lactone form being favored in acidic conditions like the stomach. researchgate.net The formation of atorvastatin lactone is not immediate and can occur through UGT-mediated glucuronidation of atorvastatin acid in the liver. nih.govmdpi.com The resulting acyl-β-D-glucuronide intermediate is thought to be present in the bloodstream and susceptible to transporter-mediated inhibition. mdpi.com

Pharmacokinetic models that incorporate gastric acid-to-lactone conversion have been shown to be essential for accurately predicting the plasma concentrations of all major atorvastatin-related species, including 2-hydroxy atorvastatin lactone. nih.govnih.gov These models often include parameters for the rates of conversion between the acid and lactone forms. researchgate.net The inclusion of this conversion process is critical for explaining the effects of drugs that alter gastric pH or emptying time on atorvastatin's pharmacokinetics. nih.gov

For instance, a PBPK model was developed to assess the impact of gastric acid-mediated lactone equilibration. nih.govresearchgate.net This model demonstrated that incorporating the conversion of atorvastatin acid to lactone in the stomach was necessary to accurately describe the drug's pharmacokinetic profile, especially when administered with drugs that delay gastric emptying. nih.govnih.gov

Preclinical Pharmacokinetic Studies

Preclinical studies in various animal models are essential for understanding the pharmacokinetic properties of 2-hydroxy atorvastatin lactone before human trials. These studies provide initial data on its absorption, distribution, metabolism, and excretion.

Species-Specific Differences in Metabolism and Disposition

The metabolism and disposition of atorvastatin and its metabolites, including 2-hydroxy atorvastatin lactone, can vary significantly between different animal species and humans. These differences are often attributed to variations in the activity and expression of drug-metabolizing enzymes and transporters.

In vitro studies using liver microsomes from rats, dogs, and humans have revealed species-specific differences in the glucuronidation and subsequent lactonization of statins. nih.gov For some statins, the intrinsic clearance for these pathways was highest in dogs, followed by rats and humans. nih.gov Such differences in metabolic pathways can lead to different plasma concentration profiles of the parent drug and its metabolites across species.

For example, a study in rats investigated the pharmacokinetics of atorvastatin and its metabolites after oral administration. researchgate.net In humans, polymorphisms in genes encoding for drug transporters like SLCO1B1 have been shown to significantly affect the plasma concentrations of atorvastatin and its metabolites, a factor that may differ in preclinical animal models. nih.gov It has been demonstrated that the liver-to-plasma concentration ratio of atorvastatin is significantly higher in wild-type mice compared to mice lacking the Slco1b2 transporter. nih.gov

These species-specific differences underscore the importance of carefully selecting appropriate animal models for preclinical studies and the need for caution when extrapolating preclinical pharmacokinetic data to humans.

Evaluation of Herb-Drug Interactions Affecting 2-Hydroxy Atorvastatin Lactone Exposure

The potential for interactions between herbal products and conventional drugs is a significant area of research. Several preclinical studies have investigated the effects of herbal supplements on the pharmacokinetics of atorvastatin and its metabolites.

One area of focus is the inhibition of drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4), which is a major enzyme involved in the metabolism of atorvastatin. Herbal products that inhibit CYP3A4 can lead to increased plasma concentrations of atorvastatin and its metabolites, potentially increasing the risk of adverse effects.

Preclinical studies have investigated the interactions of atorvastatin with various herbal products, including:

Herbal Slimming Products (HSPs): In a study using rats, co-administration of certain HSPs with atorvastatin was found to significantly enhance the bioavailability of atorvastatin. In vitro assays confirmed that these HSPs inhibited the CYP3A4 isoenzyme, which is responsible for atorvastatin metabolism. researchgate.net

Piperine (B192125): A component of black pepper, piperine is a known inhibitor of CYP3A4. researchgate.net A preclinical study in rats demonstrated that co-administration of piperine with atorvastatin led to a significant increase in the maximum plasma concentration (Cmax) and area under the curve (AUC) of atorvastatin. researchgate.net

Bergamottin (B190657): Found in grapefruit juice, bergamottin is another inhibitor of CYP3A4. tandfonline.com In a study with hyperlipidemic rats, co-administration of bergamottin with atorvastatin resulted in increased Cmax, AUC, and elimination half-life of atorvastatin. tandfonline.com

Ginkgo Biloba Extract (GBE): A study in rats showed that GBE slightly decreased the plasma concentrations of atorvastatin but did not have a significant effect on its cholesterol-lowering efficacy. researchgate.net

St. John's Wort: This herbal supplement is known to induce CYP3A4 and P-glycoprotein. researchgate.net In humans, it has been shown to reduce the efficacy of atorvastatin. researchgate.net While not a direct preclinical study on 2-hydroxy atorvastatin lactone, this interaction with the parent compound suggests a potential for altered metabolite levels.

These preclinical findings highlight the importance of considering potential herb-drug interactions when atorvastatin is prescribed. The data from these studies can inform the design of clinical trials and provide guidance for healthcare professionals and patients.

Pharmacokinetic Parameters of Atorvastatin and its Metabolites from Preclinical Herb-Drug Interaction Studies in Rats

| Parameter | Atorvastatin Alone | Atorvastatin + Piperine | Atorvastatin + Bergamottin |

| Cmax (ng/mL) | - | Three-fold increase (p < 0.01) researchgate.net | 89 ± 7 (vs. 48 ± 5) tandfonline.com |

| AUC (h*µg/L) | - | Significant increase researchgate.net | 552 ± 131 (vs. 176 ± 27) tandfonline.com |

| t1/2 (h) | - | - | Increased tandfonline.com |

Data represents findings from separate preclinical studies in rats and may not be directly comparable.

Analytical Methodologies for 2 Hydroxy Atorvastatin Lactone Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the simultaneous quantification of atorvastatin (B1662188) and its metabolites, including 2-hydroxy atorvastatin lactone, in biological matrices. researchgate.netnih.govrsc.org This technique offers high sensitivity, selectivity, and throughput, which are essential for clinical and research applications. nih.govd-nb.info

Effective chromatographic separation is paramount to distinguish 2-hydroxy atorvastatin lactone from its parent compound and other metabolites. Researchers have employed various strategies to achieve optimal separation and detection.

Chromatographic Columns: Reversed-phase columns, such as C18 and phenyl columns, are commonly used for the separation of atorvastatin and its metabolites. nih.govnih.gov For instance, a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm) has been successfully used to achieve baseline separation of all analytes. nih.gov Another study utilized a Kinetex XB-C18 column (50 × 2.1 mm, 1.7 µm) thermostated at 40 °C. mdpi.com

Mobile Phases: The composition of the mobile phase is critical for achieving good peak shape and resolution. A common approach involves a gradient mixture of an aqueous solvent and an organic solvent, both often containing a small percentage of acid to improve peak shape and ionization efficiency. nih.govnih.gov For example, a gradient of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (solvent A) and 40% v/v methanol in acetonitrile (B52724) (solvent B) has been reported. nih.gov Another method used a mobile phase of acetonitrile and 0.1% acetic acid. core.ac.uk The use of 0.1% formic acid in both water and methanol has also been described. mdpi.com

Mass Spectrometry Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). rsc.orgnih.gov The specific MRM transitions for 2-hydroxy atorvastatin lactone are optimized to ensure high selectivity and sensitivity. For example, one study reported the optimized transition for ortho-hydroxy atorvastatin lactone at m/z 557.3 → 448.3. rsc.org

A summary of optimized chromatographic conditions from a representative study is presented below:

| Parameter | Condition |

|---|---|

| Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) |

| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water |

| Mobile Phase B | 40% v/v methanol in acetonitrile |

| Flow Rate | 0.35 mL/min |

| Run Time | 7.0 min |

| Detection | Positive ESI-MS/MS (MRM) |

The choice of sample preparation technique is crucial for removing interferences from the biological matrix and concentrating the analytes of interest.

Protein Precipitation (PPT): This is a simple and rapid method often used for its convenience. nih.govnih.gov It involves adding a solvent like acetonitrile or methanol, often acidified, to the plasma sample to precipitate proteins. nih.govnih.gov While effective, it may result in less clean extracts compared to other methods. d-nb.info One study utilized a simple protein precipitation with acetonitrile containing 0.1% acetic acid. nih.gov

Solid-Phase Extraction (SPE): SPE provides cleaner extracts and higher recovery rates compared to PPT. nih.govd-nb.info It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. nih.gov This technique is particularly useful for achieving low limits of quantification. scispace.com

Liquid-Liquid Extraction (LLE): LLE is another common technique where the analytes are partitioned between the aqueous sample and an immiscible organic solvent. rsc.org One method employed liquid-liquid extraction with ethyl acetate (B1210297) to isolate atorvastatin and its metabolites from human plasma. rsc.org

Method validation is essential to ensure the reliability of the analytical results and is performed according to guidelines from regulatory agencies like the FDA and EMA. nih.gov

Selectivity: The method must be able to differentiate and quantify the analytes without interference from endogenous matrix components. osf.io This is typically assessed by analyzing blank plasma samples from multiple sources. osf.io

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For 2-hydroxy atorvastatin lactone and other metabolites, LLOQs as low as 0.05 ng/mL have been achieved. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov Validation studies typically report intra- and inter-day accuracy and precision, which should be within ±15% (±20% at the LLOQ). nih.gov

The following table summarizes typical validation parameters for an LC-MS/MS method for atorvastatin metabolites:

| Parameter | Acceptance Criteria | Reported Values (Example) |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | ≥ 0.9975 |

| LLOQ | Signal-to-noise ratio ≥ 5 | 0.05 ng/mL |

| Accuracy | 85-115% (80-120% at LLOQ) | Within 85-115% |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% |

| Extraction Recovery | Consistent and reproducible | 88.6–111% |

Sample Preparation Techniques (e.g., Solid Phase Extraction, Protein Precipitation)

Strategies for Addressing Interconversion Stability

A major challenge in quantifying 2-hydroxy atorvastatin lactone is its pH-dependent interconversion with the corresponding hydroxy acid form. researchgate.net The lactone is unstable in human serum at room temperature and can rapidly hydrolyze to the acid form. nih.gov

Several strategies are employed to minimize the interconversion during sample collection, processing, and storage.

Temperature Control: Lowering the temperature can stabilize the lactone compounds. nih.gov Storing samples on an ice-water slurry during benchtop procedures and at -80°C for long-term storage has been shown to be effective. nih.gov Thawing plasma samples at 4°C is also recommended. scispace.com

pH Control: Acidification of the sample can help to prevent the hydrolysis of the lactone. emrespublisher.com The use of anticoagulants like EDTA or NaF can also inhibit esterase activity and reduce the conversion of lactone to acid. osf.io

Use of Stabilizing Agents: The addition of stabilizing agents to plasma samples at the time of collection can prevent degradation. osf.io

Due to the challenges in preventing interconversion completely, a common strategy is to measure the sum of the acid and lactone forms. nih.govuio.no This approach provides a more stable and reliable measure of the total exposure to a particular metabolite. uio.no Studies have shown that the sum of the acid and corresponding lactone is stable in plasma samples kept at ambient temperature for several days. nih.gov This method counteracts the effect of lactone-to-acid conversion and provides a more accurate representation of the in vivo concentration. uio.no

Prevention of Ex-Vivo Degradation and Interconversion

Application of Analytical Methods in Research Studies

The quantification of 2-hydroxy atorvastatin lactone, a metabolite of atorvastatin, is crucial for understanding the parent drug's metabolic profile and its variability among individuals. Sensitive and selective analytical methods, primarily high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are widely applied in clinical research. rsc.orgnih.govcore.ac.uk These techniques allow for the simultaneous measurement of atorvastatin and its various metabolites, including the acid and lactone forms, from biological matrices like human plasma. rsc.orgnih.govnih.gov Sample preparation often involves protein precipitation or solid-phase extraction to isolate the analytes before chromatographic separation and detection. nih.govnih.gov The validation of these methods ensures accuracy and reproducibility, with lower limits of quantitation typically in the sub-nanogram per milliliter range (e.g., 0.05 ng/mL), enabling detailed pharmacokinetic and genetic association studies. nih.govnih.gov

The application of robust analytical methods has been essential in characterizing the pharmacokinetics of atorvastatin and its metabolites, such as 2-hydroxy atorvastatin lactone, in specific populations where drug disposition may be altered.

Chronic Kidney Disease (CKD) Patients: Studies in patients with end-stage renal disease undergoing hemodialysis are critical, as impaired renal function can affect drug metabolism and elimination. oup.com In one such study, hypercholesterolemic hemodialysis patients received daily doses of atorvastatin. oup.comnih.gov Plasma levels of atorvastatin metabolites, including ortho-hydroxy-atorvastatin lactone (2-hydroxy atorvastatin lactone), were measured using LC/MS/MS. oup.comoup.com The results showed that while the pharmacokinetics of the parent drug were comparable to those in healthy volunteers, the plasma levels of inactive metabolites, including 2-hydroxy atorvastatin lactone, were higher in the dialysis patients. oup.comnih.gov This suggests altered metabolic processing in this population, although the study concluded that dose adjustments were not necessary based on these findings. oup.com Another investigation into CKD patients highlighted the significant inter-individual variability in response to atorvastatin, which is linked to differences in metabolite concentrations. frontiersin.org

Interactive Data Table: Pharmacokinetic Parameters of 2-Hydroxy Atorvastatin Lactone in Hemodialysis Patients vs. Healthy Volunteers (Conceptual)

This table illustrates the type of data generated in pharmacokinetic studies. Actual values can vary significantly between studies.

| Population | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Finding |

| Hemodialysis Patients | 2-Hydroxy Atorvastatin Lactone | Higher | Higher | Levels of inactive lactone metabolites were elevated compared to healthy volunteers. oup.comnih.gov |

| Healthy Volunteers | 2-Hydroxy Atorvastatin Lactone | Lower | Lower | Represents the baseline pharmacokinetic profile for comparison. oup.comnih.gov |

Pediatric Cohorts: Pharmacokinetic studies in children are necessary to establish appropriate use, as developmental changes can influence drug metabolism. A study involving children and adolescents (ages 6-17) with heterozygous familial hypercholesterolemia (HeFH) developed population pharmacokinetic models for atorvastatin and its metabolites. nih.govclinicaltrials.goveuropa.eu The analysis, which utilized high-performance liquid chromatography with tandem mass spectrometry, aimed to understand the drug's exposure and response in this younger population. clinicaltrials.gov Research in pediatric cohorts has also focused on how genetic factors influence atorvastatin exposure. One study analyzed plasma concentrations of atorvastatin, 2-hydroxy atorvastatin, atorvastatin lactone, and 2-hydroxy atorvastatin lactone, finding that genetic variants were a central factor contributing to variability in systemic exposure. nih.govresearchgate.net Body weight was also identified as a significant factor affecting the variability in atorvastatin pharmacokinetics in children. nih.gov

Genetic variations in enzymes and transporters involved in a drug's absorption, distribution, metabolism, and excretion (ADME) pathway can significantly alter plasma concentrations of the parent drug and its metabolites. frontiersin.org Genome-wide association studies (GWAS) and candidate gene analyses have identified several single nucleotide polymorphisms (SNPs) that influence the levels of 2-hydroxy atorvastatin lactone.

A key finding from a GWAS involving patients on high-dose atorvastatin was the strong association of the UGT1A locus with the metabolic ratio of 2-hydroxy atorvastatin lactone to atorvastatin lactone (2-OH ATV L/ATV L). nih.govpharmgkb.org Specifically, the SNP rs887829 was the lead variant identified. nih.gov Another study focusing on Chinese patients with coronary artery disease found that the rs4148323 polymorphism in the UGT1A1 gene was associated with an increased ratio of 2-hydroxy atorvastatin to atorvastatin, indicating an increased formation rate of the hydroxylated metabolite which is a precursor to the lactone form. frontiersin.org

Polymorphisms in the SLCO1B1 gene, which encodes the hepatic uptake transporter OATP1B1, are also well-documented influencers of statin pharmacokinetics. nih.govmdpi.com The SLCO1B1 c.521T>C variant (rs4149056) is associated with increased plasma levels of atorvastatin and 2-hydroxy atorvastatin due to reduced transporter function. nih.govmdpi.comhelsinki.fi This, in turn, affects the substrate available for downstream metabolic processes, including the formation of 2-hydroxy atorvastatin lactone. helsinki.fi Similarly, variants in the CYP3A family of enzymes, such as CYP3A53, have been shown to influence the systemic exposure of both atorvastatin and 2-hydroxy atorvastatin. mdpi.com

Interactive Data Table: Genetic Variants Influencing 2-Hydroxy Atorvastatin Lactone Levels

| Gene | SNP | Effect on Metabolite Levels | Study Finding |

| UGT1A | rs887829 | Increased 2-OH Atorvastatin Lactone / Atorvastatin Lactone ratio. nih.gov | Strongly associated with the metabolic ratio, indicating altered lactonization. nih.govpharmgkb.org |

| UGT1A3 | UGT1A32 | Increased area under the curve (AUC) for 2-hydroxy atorvastatin lactone. helsinki.fi | This variant was also associated with decreased exposure to atorvastatin and its acid metabolites. helsinki.fi |

| SLCO1B1 | c.521T>C (rs4149056) | Indirectly affects levels by increasing plasma concentrations of the precursor, 2-hydroxy atorvastatin. nih.govhelsinki.fi | Associated with increased systemic exposure to atorvastatin and its active metabolites. nih.govmdpi.comhelsinki.fi |

| CYP3A5 | CYP3A53 | Increased systemic exposure of 2-hydroxy atorvastatin, the precursor to the lactone. mdpi.com | This polymorphism affects the metabolism of atorvastatin to 2-hydroxy atorvastatin. mdpi.com |

| LPP | rs1975991 | Reduced area under the curve (AUC) for atorvastatin lactone. helsinki.fi | An intronic variant associated with reduced exposure to the lactone form. helsinki.fi |

Advanced Research Perspectives on 2 Hydroxy Atorvastatin Lactone

Mechanistic Investigations of Toxicity

The inactive lactone forms of statins, including 2-hydroxy atorvastatin (B1662188) lactone, are implicated in statin-associated muscle symptoms (SAMS). ahajournals.org Studies have shown that the lactone forms are more myotoxic than their corresponding acid forms. nih.govnih.gov This increased toxicity is attributed to their higher lipophilicity, which allows for greater passive diffusion across muscle cell membranes, leading to higher intracellular concentrations. nih.govahajournals.org

In patients experiencing atorvastatin-induced myopathy, the systemic exposure to atorvastatin lactone and p-hydroxyatorvastatin was found to be 2.4-fold and 3.1-fold higher, respectively, compared to healthy controls, while the exposure to atorvastatin itself was not significantly different. researchgate.net This suggests a distinct pharmacokinetic profile of atorvastatin metabolites in individuals with myopathy. researchgate.net Specifically, atorvastatin lactone was found to be 14 times more potent in inducing cell death in primary skeletal muscle cells compared to its acid form. nih.gov

While the primary mechanism of statin benefit is through the inhibition of HMG-CoA reductase by the active acid forms, the lactone metabolites are associated with off-target effects that may contribute to toxicity. researchgate.net The accumulation of lactone metabolites, potentially due to altered metabolism, is a key area of investigation for understanding statin-induced myopathy. researchgate.net

At a cellular level, the toxicity of statin lactones is linked to their ability to disrupt normal cellular processes. The increased lipophilicity of the lactone form facilitates its entry into muscle cells, potentially leading to mitochondrial dysfunction, altered calcium signaling, and disruptions in cell cycle pathways. nih.govahajournals.org

In vitro studies have demonstrated that the lactone forms of statins are more potent in reducing mitochondrial ATP production compared to their acid counterparts. ahajournals.org This is a direct consequence of their increased passive transport across muscle membranes. ahajournals.org Furthermore, research on primary human skeletal muscle cells has shown a significantly higher potency of lactone forms in inducing myotoxicity. nih.gov For instance, atorvastatin lactone exhibited a 14-fold higher potency for inducing myotoxicity compared to atorvastatin acid. nih.gov

The interconversion between the acid and lactone forms is influenced by pH and enzymatic processes within plasma, the liver, and other tissues. nih.gov Acidic conditions can lead to a greater proportion of the more lipophilic lactone form, potentially enhancing its cellular uptake and subsequent toxicity. nih.gov These findings underscore the importance of differentiating between the acid and lactone forms when investigating the mechanisms of statin-induced myotoxicity. nih.gov

Role in Statin-Induced Myopathy and Hepatotoxicity

In Vitro and In Silico Modeling Approaches

Human liver microsome (HLM) and hepatocyte incubation studies are crucial in vitro tools for characterizing the metabolism of drugs like atorvastatin and its metabolites. These studies have revealed that the lactone forms of statins are metabolized to a much greater extent in HLMs than their acid forms. researchgate.net

Specifically for atorvastatin, the lactone form is a significantly better substrate for CYP3A4 and CYP3A5, the primary enzymes responsible for its hydroxylation, compared to the acid form. nih.gov The lactones exhibit a much lower Km (approximately 20-fold lower) and an equal or even higher Vmax, indicating a higher affinity and metabolic rate. nih.gov This is attributed to the greater lipophilicity of the lactones, allowing for better access to the hydrophobic active site of the CYP enzymes. nih.gov

Incubation studies have also been instrumental in understanding the formation of atorvastatin lactone. UGT1A3 has been identified as the main enzyme responsible for the lactonization of atorvastatin. nih.gov Furthermore, the hydrolysis of atorvastatin lactone back to the active acid form has been studied in HLMs, with a median formation rate of atorvastatin acid from the lactone of 309.70 pmol/min/mg protein. mdpi.comsemanticscholar.org

The following table summarizes key findings from in vitro metabolism studies of atorvastatin and its lactone metabolite in human liver microsomes.

| Parameter | Atorvastatin Acid | Atorvastatin Lactone | 2-Hydroxy Atorvastatin Lactone | Reference |

| Primary Metabolizing Enzyme | CYP3A4/5, UGT1A3 | CYP3A4/5, PON1, PON3 | - | nih.govresearchgate.netresearchgate.net |

| Intrinsic Clearance (CLint) in HLMs | Low (<0.1-80 µl/min/mg) | High (3,700 µl/min/mg) | Slower (20-840 µl/min/mg) | researchgate.net |

| Atorvastatin Formation Rate from Lactone | - | 309.70 pmol/min/mg protein | - | mdpi.comsemanticscholar.org |

This table presents a summary of data from multiple sources and should be interpreted in the context of the specific experimental conditions of each study.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of atorvastatin, DFT studies have provided valuable insights into the mechanism of the pH-dependent interconversion between the hydroxy acid and lactone forms. rsc.orgresearchgate.net

These theoretical investigations have shown that under both mildly acidic and basic conditions, the atorvastatin lactone form is less stable than its hydroxy acid counterpart. rsc.orgresearchgate.net The energy barrier for the one-step interconversion under physiological conditions is high (35 kcal/mol), making it an unfavorable process. rsc.orgresearchgate.net

However, the presence of a carboxylic acid can slightly shift the equilibrium towards the lactone form. rsc.org The activation energy barriers for hydrolysis were calculated to be 19 kcal/mol in acidic conditions and 6 kcal/mol in basic conditions. rsc.org These findings support the experimental observations of the pH-dependent nature of the acid-lactone equilibrium. researchgate.net

A comparison with fluvastatin (B1673502) indicated that atorvastatin is more flexible, not only due to more rotatable bonds but also because its lactonization-hydrolysis energy barriers are lower. rsc.org This theoretical work complements experimental data and helps in understanding the molecular-level factors that influence the activity and potential interactions of the drug. researchgate.net

Human Liver Microsome and Hepatocyte Incubation Studies

Future Directions in Metabolite Research

Future research on 2-hydroxy atorvastatin lactone and other statin metabolites will likely focus on several key areas to enhance our understanding of their clinical implications. A primary direction will be the continued investigation into the precise mechanisms by which lactone metabolites contribute to statin-induced myopathy and other adverse effects. This includes more detailed studies at the cellular and subcellular levels to elucidate their impact on mitochondrial function, calcium homeostasis, and other critical cellular pathways.

The development and refinement of physiologically based pharmacokinetic (PBPK) models will be crucial. These models can help predict individual differences in metabolite exposure and response by integrating data on genetic polymorphisms in metabolizing enzymes (e.g., UGT1A3, CYP3A4) and transporters, as well as the influence of co-administered drugs. researchgate.net Incorporating the reversible metabolism between acid and lactone forms more accurately within these models is a recognized limitation that needs to be addressed. nih.gov

Further clinical studies are needed to correlate the plasma concentrations of 2-hydroxy atorvastatin lactone and other metabolites with the incidence and severity of adverse events in diverse patient populations. uri.edu This will require the development and validation of sensitive analytical methods to accurately quantify these metabolites in biological samples. mdpi.com

Finally, a deeper understanding of the structure-activity relationships of these metabolites could inform the design of future statins with improved safety profiles. By identifying the specific structural features that contribute to toxicity, it may be possible to develop new HMG-CoA reductase inhibitors that are less prone to forming potentially harmful metabolites.

Comprehensive Assessment of Efficacy and Safety

The lactone forms of atorvastatin and its metabolites, including 2-hydroxy atorvastatin lactone, are generally considered inactive regarding HMG-CoA reductase inhibition. frontiersin.orgfrontiersin.org However, they exist in equilibrium with their active acid forms. drugbank.commdpi.com The conversion between the acid and lactone forms can occur non-enzymatically or be mediated by enzymes like UGT1A1 and UGT1A3. drugbank.commdpi.com

Concerns regarding safety have been raised, particularly in relation to myopathy. Some studies suggest that elevated levels of atorvastatin lactone metabolites might be associated with an increased risk of muscle-related adverse events. uri.eduuio.no For instance, patients with atorvastatin-induced myopathy have shown significantly higher systemic exposure to atorvastatin lactone. uio.no This has led to the hypothesis that the lactone metabolites could play a role in the mechanisms of statin-induced myotoxicity. uri.edu

Interactive Table: Efficacy and Safety Considerations of Atorvastatin and its Metabolites

| Compound | HMG-CoA Reductase Inhibition | Potential Safety Concerns |

| Atorvastatin (Acid) | Active fda.govdrugbank.com | Myopathy at high exposures |

| 2-Hydroxy Atorvastatin (Acid) | Active, equipotent to atorvastatin mdpi.commdpi.com | Contributes to overall statin effect |

| 4-Hydroxy Atorvastatin (Acid) | Active, equipotent to atorvastatin mdpi.commdpi.com | Contributes to overall statin effect |

| Atorvastatin Lactone | Inactive frontiersin.orgfrontiersin.org | Associated with myotoxicity uri.eduuio.no |

| 2-Hydroxy Atorvastatin Lactone | Inactive frontiersin.org | Potential contributor to myotoxicity |

Exploration of Tissue Concentrations

The distribution of atorvastatin and its metabolites into various tissues is a critical factor in understanding both their therapeutic effects and potential side effects. The liver is the primary site of action for atorvastatin, where it inhibits cholesterol synthesis. fda.gov However, studies have shown that atorvastatin and its metabolites, including the lactone forms, can distribute to other tissues.

Research indicates that atorvastatin and its lactone metabolite can accumulate in prostate tissue, with concentrations being significantly higher than in plasma. nih.govfrontiersin.org One study reported that the median atorvastatin concentration was 212% higher in prostate tissue compared to plasma, and the atorvastatin lactone concentration was 590% higher. frontiersin.org This differential distribution suggests that the lactone form may have distinct pharmacokinetic properties and potential localized effects.

The distribution into muscle tissue is of particular interest due to the risk of statin-induced myopathy. While direct measurements of 2-hydroxy atorvastatin lactone in human muscle tissue are not widely reported, the elevated plasma levels of atorvastatin lactone in patients with myopathy suggest that tissue concentrations could also be increased. uio.no The lipophilicity of statins influences their ability to penetrate peripheral tissues. mdpi.com

Interactive Table: Reported Tissue Distribution of Atorvastatin and its Lactone Metabolite

| Tissue | Compound | Concentration Compared to Plasma | Reference |

| Prostate | Atorvastatin | 212% higher | frontiersin.org |

| Prostate | Atorvastatin Lactone | 590% higher | frontiersin.org |

| Liver | Atorvastatin | Primary site of action | fda.gov |

Integration of Multi-Omics Data for Deeper Understanding

The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to unravel the complex biological effects of drugs and their metabolites. mdpi.comnih.gov For a compound like 2-hydroxy atorvastatin lactone, a multi-omics approach can provide a more holistic understanding of its biological impact beyond its direct interaction with HMG-CoA reductase.

By combining genetic data (pharmacogenomics) with measurements of drug and metabolite concentrations, researchers can identify genetic variants that influence the metabolism and disposition of atorvastatin and its metabolites, including 2-hydroxy atorvastatin lactone. frontiersin.org For example, single-nucleotide polymorphisms (SNPs) in genes encoding drug-metabolizing enzymes and transporters can lead to interindividual variability in drug response and adverse effects. frontiersin.org

Transcriptomic and proteomic analyses can reveal how 2-hydroxy atorvastatin lactone might alter gene and protein expression patterns in different tissues. For instance, studies have investigated the effects of atorvastatin metabolites on the induction of drug-metabolizing enzymes and transporters through the pregnane (B1235032) X receptor (PXR). nih.gov Such analyses can uncover previously unknown pathways and cellular processes affected by the metabolite.

Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism in response to exposure to 2-hydroxy atorvastatin lactone. This can help to identify biomarkers of efficacy or toxicity and to understand the broader metabolic consequences of the drug's biotransformation. The integration of these different omics layers allows for the construction of comprehensive network models that can predict drug-target interactions and elucidate the mechanisms underlying both therapeutic and adverse effects. mdpi.comnih.gov

Q & A

Q. What analytical methods are recommended for quantifying 2-Hydroxy Atorvastatin Lactone in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification in biological matrices like plasma. Key steps include:

- Sample preparation : Protein precipitation with organic solvents (e.g., acetonitrile) or liquid-liquid extraction using methyl tert-butyl ether (MTBE) at pH 6 to stabilize the lactone form .

- Chromatographic separation : Use a C18 column with gradient elution (e.g., acetonitrile/0.1% formic acid) to resolve 2-Hydroxy Atorvastatin Lactone from its acid metabolites and matrix interferences .

- Validation parameters : Ensure linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Q. What metabolic pathways generate 2-Hydroxy Atorvastatin Lactone in vivo?

2-Hydroxy Atorvastatin Lactone is formed via:

- Phase I metabolism : Atorvastatin is hydroxylated by CYP3A4 to 2-Hydroxy Atorvastatin Acid, which undergoes lactonization via intramolecular esterification .

- Phase II metabolism : UDP-glucuronosyltransferases (UGTs) convert the acid form to glucuronides, but pH-dependent hydrolysis in plasma can regenerate the lactone .

Q. How can researchers assess the purity of 2-Hydroxy Atorvastatin Lactone in synthetic or isolated samples?

- High-performance liquid chromatography (HPLC) : Use a reverse-phase column (e.g., C8 or C18) with UV detection at 245 nm. Compare retention times against USP reference standards .

- Mass spectrometry : Confirm molecular weight (556.62 Da) and fragmentation patterns to identify impurities like atorvastatin lactone or unreacted precursors .

Advanced Research Questions

Q. How do genetic polymorphisms in transporters influence 2-Hydroxy Atorvastatin Lactone pharmacokinetics?

- ABCC4 variants : The c.912C>A polymorphism reduces efflux activity, increasing systemic exposure to 2-Hydroxy Atorvastatin Lactone in chronic kidney disease patients .

- SLCO1B1 polymorphisms : Impaired hepatic uptake via OATP1B1 elevates plasma concentrations, necessitating dose adjustments to avoid toxicity .

- Methodological note : Genotype-phenotype studies should integrate pharmacokinetic sampling (AUC, Cmax) with TaqMan® SNP genotyping for robust correlations .

Q. What experimental strategies mitigate analytical challenges in distinguishing lactone and acid forms?

Q. How can deuterated analogs (e.g., Ortho-hydroxy atorvastatin lactone-d5) enhance pharmacokinetic studies?

Q. What validation parameters are critical for developing an HPLC method for 2-Hydroxy Atorvastatin Lactone?

Q. How do drug-drug interactions (e.g., with fimasartan) alter 2-Hydroxy Atorvastatin Lactone exposure?

Fimasartan inhibits OATP1B1, reducing hepatic uptake of atorvastatin and increasing plasma levels of 2-Hydroxy Atorvastatin Acid, which converts to the lactone. Study design should include:

Q. What oxidative stress parameters should be monitored in studies involving high-dose 2-Hydroxy Atorvastatin Lactone?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.